molecular formula C9H5BrN2O2 B2571982 7-Bromo-1,5-naphthyridine-3-carboxylic acid CAS No. 958332-87-1

7-Bromo-1,5-naphthyridine-3-carboxylic acid

Cat. No. B2571982
M. Wt: 253.055
InChI Key: NMTFSPJLZYGKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-naphthyridine-3-carboxylic acid is a chemical compound with the CAS Number: 958332-87-1. It has a molecular weight of 253.05 and its linear formula is C9H5BrN2O2 .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been covered in various studies over the last 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,5-naphthyridine-3-carboxylic acid is represented by the linear formula C9H5BrN2O2 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow for the modification of side chains . They can also form metal complexes .


Physical And Chemical Properties Analysis

7-Bromo-1,5-naphthyridine-3-carboxylic acid is a solid substance. It should be stored sealed in a dry room at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

7-Bromo-1,5-naphthyridine-3-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in synthesis reactions. The Suzuki-Miyaura reaction, for instance, utilizes derivatives like methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate to produce highly substituted naphthyridines. These reactions are characterized by excellent chemo-selectivity and the ability to produce diarylated products or site-selective compounds depending on the equivalents of arylboronic acids used (Kumar & Khan, 2017). Additionally, the study of hydrogen-bonded supramolecular networks formed between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives contributes to the understanding of noncovalent weak interactions, which are essential in drug design and material science (Jin et al., 2011).

Synthesis of Bioactive Compounds

Derivatives of 7-Bromo-1,5-naphthyridine-3-carboxylic acid are utilized in the synthesis of bioactive compounds. The formation of acronycine analogues, for instance, involves the condensation of 1-bromo-2-naphthalenecarboxylic acid with other compounds, leading to the production of derivatives that have shown cytotoxic activities comparable to known anticancer agents (Bongui et al., 2005). This highlights the potential of 7-Bromo-1,5-naphthyridine-3-carboxylic acid derivatives in the development of new therapeutic agents.

Photostability and Luminescent Properties

Research has also explored the luminescent properties of Eu(III) complexes that are based on 7-Bromo-1,5-naphthyridine-3-carboxylic acid derivatives. These complexes demonstrate favorable photostability and sensitive pH response behavior, which are valuable traits for bioimaging agents and pH probes. Their unique luminescence intensity changes with varied pH values make them suitable for potential applications in various scientific fields (Wei et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

properties

IUPAC Name

7-bromo-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTFSPJLZYGKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,5-naphthyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.